H-Tyr(Bzl)-OBzl.HCl H-Tyr(Bzl)-OBzl.HCl
Brand Name: Vulcanchem
CAS No.: 52142-01-5
VCID: VC0555300
InChI: InChI=1S/C23H23NO3.ClH/c24-22(23(25)27-17-20-9-5-2-6-10-20)15-18-11-13-21(14-12-18)26-16-19-7-3-1-4-8-19;/h1-14,22H,15-17,24H2;1H/t22-;/m0./s1
SMILES: C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)OCC3=CC=CC=C3)N.Cl
Molecular Formula: C23H24ClNO3
Molecular Weight: 397,88 g/mole

H-Tyr(Bzl)-OBzl.HCl

CAS No.: 52142-01-5

Cat. No.: VC0555300

Molecular Formula: C23H24ClNO3

Molecular Weight: 397,88 g/mole

* For research use only. Not for human or veterinary use.

H-Tyr(Bzl)-OBzl.HCl - 52142-01-5

Specification

CAS No. 52142-01-5
Molecular Formula C23H24ClNO3
Molecular Weight 397,88 g/mole
IUPAC Name benzyl (2S)-2-amino-3-(4-phenylmethoxyphenyl)propanoate;hydrochloride
Standard InChI InChI=1S/C23H23NO3.ClH/c24-22(23(25)27-17-20-9-5-2-6-10-20)15-18-11-13-21(14-12-18)26-16-19-7-3-1-4-8-19;/h1-14,22H,15-17,24H2;1H/t22-;/m0./s1
Standard InChI Key DYLKTBYVTWFYGQ-FTBISJDPSA-N
SMILES C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)OCC3=CC=CC=C3)N.Cl
Canonical SMILES C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)OCC3=CC=CC=C3)N.Cl

Introduction

Chemical Identity and Nomenclature

H-Tyr(Bzl)-OBzl.HCl, also known as O-Benzyl-L-Tyrosine Benzyl Ester Hydrochloride, is a protected form of tyrosine with both the hydroxyl group and carboxyl terminus protected by benzyl groups. This protection strategy is crucial for controlled peptide synthesis procedures.

The compound is formally identified through multiple chemical nomenclature systems:

  • CAS Registry Number: 52142-01-5

  • IUPAC Name: Benzyl (2S)-2-amino-3-(4-phenylmethoxyphenyl)propanoate;hydrochloride

  • Molecular Formula: C23H23NO3·HCl or C23H24ClNO3

  • Molecular Weight: 397.9 g/mol

The compound has several synonyms used in scientific literature and commercial contexts:

  • H-Tyr(Bzl)-OBzl·HCl

  • H-L-Tyr(Bzl)-OBzl·HCl

  • L-Tyr(Bzl)-OBzl·HCl

  • (S)-Benzyl 2-Amino-3-[4-(Benzyloxy)phenyl]propionate Hydrochloride

  • Benzyl O-benzyl-L-tyrosinate--hydrogen chloride (1/1)

Structural Characteristics

Molecular Structure

H-Tyr(Bzl)-OBzl.HCl features a tyrosine amino acid scaffold with two benzyl protecting groups. The phenolic hydroxyl group of tyrosine is protected with a benzyl group (Bzl), while the carboxylic acid function is protected as a benzyl ester (OBzl). The amino group remains unprotected but exists as a hydrochloride salt.

The structural configuration is characterized by:

  • A chiral center at the α-carbon with S-configuration (L-amino acid stereochemistry)

  • A para-substituted phenol moiety with a benzyloxy protecting group

  • A free amino group in salt form with HCl

  • A benzyl-protected carboxyl terminus

Stereochemistry

H-Tyr(Bzl)-OBzl.HCl possesses a specific stereochemistry characteristic of L-amino acids. The compound has the S-configuration at the α-carbon, as indicated by its specific rotation value of approximately -18.1° (c=1 in MeOH) . This stereochemical configuration is critical for its biological activity and applications in peptide synthesis.

Physical and Chemical Properties

Physical Properties

The physical properties of H-Tyr(Bzl)-OBzl.HCl are summarized in the following table:

PropertyValueReference
AppearanceWhite to Off-White Powder
Molecular Weight397.9 g/mol
Melting Point204.0-206.0°C (≥200.0°C)
Specific Rotation [α]20/D-18.1° (c=1 in MeOH)
Loss on Drying0.41% (<0.50%)
Purity (HPLC)98.68% (>98.0%)

Spectroscopic Properties

Spectroscopic analysis confirms the structural identity of H-Tyr(Bzl)-OBzl.HCl through:

  • Mass spectroscopy data consistent with the molecular structure

  • NMR spectroscopy compatible with the proposed chemical structure

These spectroscopic profiles serve as important quality control parameters for commercial supplies of the compound and for verification of its identity in research settings.

Synthesis and Production

Synthetic Routes

While the search results don't provide detailed synthetic procedures, H-Tyr(Bzl)-OBzl.HCl is typically synthesized through a multi-step process involving:

  • Benzylation of the tyrosine phenolic hydroxyl group

  • Esterification of the carboxylic acid group with benzyl alcohol

  • Salt formation with hydrogen chloride

The pure compound is characterized by analytical methods including HPLC, mass spectrometry, and NMR spectroscopy to ensure quality standards are met.

Applications and Uses

Peptide Synthesis

The primary application of H-Tyr(Bzl)-OBzl.HCl is in peptide synthesis, where it serves as a protected building block of tyrosine. The benzyl protecting groups on both the phenolic hydroxyl and carboxylic acid functions allow for selective chemical reactions at the amino group, enabling controlled peptide bond formation.

The compound is categorized as an "Amino Acids Derivative" by suppliers, reinforcing its role in peptide and protein chemistry . Its inclusion in the product catalog of companies specializing in peptide synthesis reagents further confirms this application .

Research Applications

Beyond peptide synthesis, H-Tyr(Bzl)-OBzl.HCl may serve additional research purposes:

  • As a synthetic intermediate in pharmaceutical research

  • In the development of peptidomimetics and novel drug candidates

  • As a reference standard for analytical chemistry

Quality ParameterSpecificationResults (Example)
AppearanceWhite to Off-White PowderWhite Powder
Specific Rotation-18.0°±2.0° (C=1 in MeOH)-18.1°
Melting Point≥200.0°C204.0-206.0°C
Loss on Drying<0.50%0.41%
Purity (HPLC)>98.0%98.68%
Mass SpectrumIn Accordance With StandardComplies
NMR SpectrumIn Accordance With StandardComplies

Quality control testing typically includes appearance, optical rotation, melting point determination, moisture content, HPLC purity, mass spectrometry, and NMR spectroscopy .

Related Compounds

Structural Analogs

Several compounds are structurally related to H-Tyr(Bzl)-OBzl.HCl:

  • H-Tyr(Bzl)-OH (CAS: 16652-64-5): The free acid form of O-benzyl-tyrosine without the benzyl ester protection

  • H-Tyr(Bzl)-DL-OBzl.HCl (CAS: 1155261-22-5): The racemic form containing both L and D isomers

  • Parent compound: (S)-Benzyl 2-amino-3-(4-(benzyloxy)phenyl)propanoate (CID 7408223) - The free base form without the hydrochloride salt

Comparative Properties

The benzyl protection pattern distinguishes H-Tyr(Bzl)-OBzl.HCl from other tyrosine derivatives. Compared to the related compound H-Tyr(Bzl)-OH:

PropertyH-Tyr(Bzl)-OBzl.HClH-Tyr(Bzl)-OH
Molecular Weight397.9 g/mol271.311 g/mol
Melting Point204.0-206.0°C225-230°C (decomposes)
FormulaC23H24ClNO3C16H17NO3
Protection PatternO-benzyl and carboxyl benzyl esterOnly O-benzyl
CAS Number52142-01-516652-64-5

The differences in protection patterns make these compounds suitable for different applications in peptide synthesis strategies .

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